molecular formula C18H19FN2O3S B11172353 3-fluoro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

3-fluoro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B11172353
M. Wt: 362.4 g/mol
InChI Key: GQSSLUFGOKFDAN-UHFFFAOYSA-N
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Description

3-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE: is a fluorinated benzamide derivative that features a piperidine sulfonyl group. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom and the piperidine sulfonyl group imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, including the introduction of the fluorine atom and the piperidine sulfonyl group. One common method involves the reaction of 3-fluorobenzoyl chloride with 4-(piperidine-1-sulfonyl)aniline under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding properties .

Medicine: In medicinal chemistry, 3-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of 3-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the piperidine sulfonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE lies in its specific combination of a fluorine atom and a piperidine sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

3-fluoro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C18H19FN2O3S/c19-15-6-4-5-14(13-15)18(22)20-16-7-9-17(10-8-16)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22)

InChI Key

GQSSLUFGOKFDAN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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